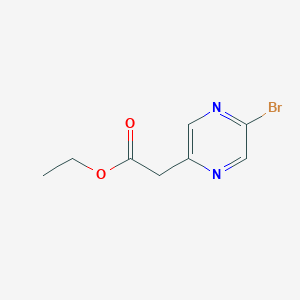

Ethyl 2-(5-bromopyrazin-2-yl)acetate

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

ethyl 2-(5-bromopyrazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O2/c1-2-13-8(12)3-6-4-11-7(9)5-10-6/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAUEMUUSOJEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CN=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for Ethyl 2 5 Bromopyrazin 2 Yl Acetate and Its Precursors

Strategies for the Construction of the Pyrazine (B50134) Core

The de novo construction of the pyrazine ring often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. researchgate.net To produce halogenated pyrazines, precursors bearing halogen substituents are required.

A prominent classical route is the Gutknecht pyrazine synthesis , which involves the self-condensation of α-amino ketones. By starting with an appropriately halogenated α-amino ketone, a symmetrically substituted dihydropyrazine (B8608421) is formed, which is then oxidized to the aromatic pyrazine.

More contemporary methods employ cascade reactions to achieve ring formation and halogenation in a single pot. For instance, a one-pot methodology has been developed for synthesizing 3-halo-pyrazolo[1,5-a]pyrimidines through a three-component reaction of amino pyrazoles, enaminones, and a halogen source like NaX (where X = I, Br, Cl) with an oxidant such as potassium persulfate (K₂S₂O₈). nih.gov This tandem cyclization/oxidative halogenation strategy offers high efficiency and atom economy. nih.gov Although this example leads to a fused pyrimidine (B1678525) system, the principle of concurrent cyclization and halogenation is applicable to other heterocyclic systems.

Electrophilic halogen atoms can also induce cyclization of unsaturated precursors by generating halonium intermediates, which are then attacked by nucleophiles to form functionalized heterocycles. mdpi.com This strategy allows for controlled formation of halogenated rings.

Table 1: Comparison of Cyclization Strategies for Halogenated Heterocycles

| Method | Description | Key Reagents | Advantages | Reference |

|---|---|---|---|---|

| Gutknecht Synthesis | Self-condensation of α-amino ketones followed by oxidation. | Halogenated α-amino ketone, oxidizing agent (e.g., MnO₂, CuO). | Classic, reliable for symmetrical pyrazines. | sciencemadness.org |

| Tandem Cyclization/Halogenation | One-pot reaction combining ring formation and halogenation. | Amino precursors, enones, NaX/K₂S₂O₈. | High step- and time-efficiency. | nih.gov |

| Halogen-Induced Cyclization | Electrophilic halogen activates an unsaturated system to trigger cyclization. | Unsaturated precursor, electrophilic halogen source (e.g., N-iodosuccinimide). | Provides access to highly functionalized products. | mdpi.comacs.org |

An alternative to de novo synthesis is the functionalization of a pre-formed pyrazine ring. Due to the electron-deficient nature of the pyrazine nucleus, electrophilic aromatic substitution is generally difficult. acs.org Therefore, modern synthetic chemistry relies heavily on directed metalation and transition-metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net

Directed ortho-metalation (DoM) is a powerful technique where a directing group on the ring guides deprotonation by a strong base (e.g., lithium TMP) to an adjacent position. researchgate.net The resulting metallated intermediate can then react with an electrophile, such as N-bromosuccinimide (NBS), to install a bromine atom with high regioselectivity. acs.org

Transition-metal-catalyzed C-H functionalization offers a more direct approach, avoiding the need for pre-functionalized starting materials. nih.gov Palladium-catalyzed reactions, for example, can activate C-H bonds for subsequent coupling with various partners. While significant progress has been made, the presence of two nitrogen atoms in the pyrazine ring can complicate reactivity compared to simpler systems like piperidines. nih.gov

Furthermore, existing halogenated pyrazines can be diversified through cross-coupling reactions such as Suzuki, Stille, and Heck couplings. rsc.orgresearchgate.net These reactions are invaluable for building molecular complexity on the pyrazine scaffold. For example, a 2-chloropyrazine (B57796) can be coupled with a wide array of arylboronic acids under Suzuki conditions. researchgate.net

Esterification and Functional Group Interconversion Pathways to Ethyl 2-(5-bromopyrazin-2-yl)acetate

Once the 5-bromopyrazine core with an appropriate handle at the 2-position is secured, the final key step is the formation of the ethyl acetate (B1210297) side chain.

The most straightforward route to the target ester is the direct esterification of its corresponding carboxylic acid, 2-(5-bromopyrazin-2-yl)acetic acid. This transformation is typically achieved through acid-catalyzed esterification, often referred to as the Fischer-Speier esterification .

The reaction involves heating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The equilibrium is driven towards the ester product by using a large excess of the alcohol or by removing the water formed during the reaction. researchgate.net Various other catalysts, including silica (B1680970) chloride and graphene oxide, have been shown to be effective for esterification reactions under milder conditions. organic-chemistry.org

Table 2: Catalytic Systems for Direct Esterification

| Catalyst | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Sulfuric Acid (H₂SO₄) | Excess EtOH, reflux | Inexpensive, widely used. | researchgate.net |

| p-Toluenesulfonic Acid (TsOH) | Excess EtOH, reflux | Solid catalyst, easier to handle than H₂SO₄. | researchgate.net |

| Silica Chloride (SiO₂Cl) | Alcohol as solvent | Efficient heterogeneous catalyst. | organic-chemistry.org |

| Graphene Oxide | Varies | Reusable acid catalyst. | organic-chemistry.org |

This strategy involves forming the C-C bond between the pyrazine ring and the acetate moiety via nucleophilic substitution. A common approach for the analogous chloro-derivative, Ethyl 2-(5-chloropyrazin-2-yl)acetate, involves reacting a pyrazine derivative like 5-chloropyrazine-2-carboxylic acid with ethyl chloroacetate (B1199739) in the presence of a base.

For the bromo-analogue, a potential route could involve reacting a suitable 2-substituted-5-bromopyrazine with a nucleophile derived from ethyl acetate. For example, a 2-(halomethyl)-5-bromopyrazine could react with the enolate of ethyl acetate or a related carbanion equivalent. The highly electron-deficient nature of the pyrazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group is present at an activated position. rsc.org

Acylation reactions provide another pathway to introduce the necessary carbon framework. While Friedel-Crafts acylation is challenging on pyrazines, an organometallic pyrazine species can be acylated. For instance, a pyrazinylzinc or pyrazinylmagnesium reagent could react with an acyl chloride like ethyl chlorooxoacetate to form a keto-ester, which would then require reduction of the ketone to furnish the desired acetate side chain.

More commonly, acylation is used to synthesize esters from alcohols using acylating agents like acid anhydrides or acyl chlorides, often catalyzed by bases such as 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org In the context of the target molecule, if 2-(5-bromopyrazin-2-yl)methanol were available, it could be acylated with a suitable reagent to form an intermediate that is then converted to the final product. However, the direct esterification of the corresponding carboxylic acid remains the more common and direct approach.

Regioselective Bromination of Pyrazine Derivatives

The introduction of a bromine atom onto a pyrazine ring with high regioselectivity is a critical step in the synthesis of precursors for this compound. The pyrazine ring is inherently electron-deficient, which deactivates it towards standard electrophilic aromatic substitution reactions. Consequently, direct bromination of an unsubstituted pyrazine or one bearing an electron-withdrawing group like an ethyl acetate moiety is challenging and often requires harsh conditions, leading to low yields and mixtures of products.

To overcome this, indirect methods are often employed to achieve high regioselectivity. A prominent and effective strategy involves the use of a Sandmeyer-type reaction, starting from a corresponding aminopyrazine. This multi-step approach allows for the precise placement of the bromine atom at the desired position. The synthesis of 2-bromo-5-methylpyrazine (B1289261), a closely related precursor, illustrates this principle effectively. The process begins with a commercially available precursor, such as 5-methylpyrazine-2-carboxylic acid, which is first converted to an amide. The amide then undergoes a Hofmann degradation to yield 5-methylpyrazin-2-amine (B1296693). This amine serves as the key intermediate for regioselective bromination. The amino group strongly activates the pyrazine ring towards electrophilic attack, but more importantly, it can be converted into a diazonium salt. Subsequent treatment of the diazonium salt with a bromine source, such as copper(I) bromide or an in-situ bromination cocktail, yields the desired 2-bromo-5-methylpyrazine with high regioselectivity. tsijournals.com

The critical step, the diazotization of the aminopyrazine followed by bromination, is sensitive to reaction conditions. The stability of the pyrazine diazonium salt is a key factor; these intermediates can be unstable at temperatures above -20°C. tsijournals.com Therefore, careful control of temperature and the timing of the addition of the bromine source are crucial for achieving high yields.

Below is a table summarizing a typical reaction sequence for the synthesis of a bromopyrazine derivative via this methodology.

Table 1: Representative Conditions for Sandmeyer-type Bromination of an Aminopyrazine Precursor

| Step | Reagents | Conditions | Intermediate/Product | Typical Yield |

|---|---|---|---|---|

| Amide Formation | Pyrazine-carboxylic acid, Thionyl chloride, Ammonia | Activation of carboxylic acid, followed by amination | Pyrazine-carboxamide | Good to Excellent |

| Hofmann Degradation | Pyrazine-carboxamide, Bromine, Sodium Hydroxide | Aqueous solution, controlled temperature | Aminopyrazine | Good |

| Diazotization & Bromination | Aminopyrazine, HBr, Sodium Nitrite, Bromine | Aqueous acid, low temperature (e.g., -45°C to 0°C), in-situ bromination | Bromopyrazine | >60% tsijournals.com |

Direct bromination can be effective for pyrazine rings that are sufficiently activated, for instance, by an amino group. The reaction of 5-methylpyrazin-2-amine with molecular bromine in the presence of pyridine (B92270) can afford 2-amino-3-bromo-5-methylpyrazine, demonstrating that the amino group directs the electrophile to the adjacent position. chemicalbook.com However, for obtaining the 5-bromo isomer relevant to the title compound, the Sandmeyer-type approach starting from the corresponding 5-aminopyrazine-2-acetic acid derivative would be the more regioselective and reliable method.

Catalytic Approaches for the Derivatization of this compound

The bromine atom on the this compound molecule is a versatile functional handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions, are particularly powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C-5 position of the pyrazine ring. rsc.org

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is a widely used method for creating C(sp²)–C(sp²) bonds. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents. The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor, in the presence of a suitable ligand and a base. mdpi.comorganic-chemistry.org

Research on related 5-bromopyridine and 5-bromopyrazine derivatives demonstrates the feasibility and general conditions for such transformations. For instance, the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids proceeds in moderate to good yields using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base in a 1,4-dioxane/water solvent system. mdpi.com Similar conditions are expected to be effective for the title compound. The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields and accommodate a broad range of functional groups on the boronic acid coupling partner.

Table 2: Exemplary Conditions for Suzuki-Miyaura Coupling of Bromo-heterocycles

| Bromo-heterocycle | Boronic Acid/Ester | Catalyst | Ligand | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | Pd(PPh₃)₄ (5 mol%) | PPh₃ (in catalyst) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95°C | Moderate to Good | mdpi.com |

| 5-Bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Arylboronic acids | Pd(PPh₃)₄ | PPh₃ (in catalyst) | K₃PO₄ | 1,4-Dioxane | - | 37-72% | mdpi.com |

| 2-Chloropyrazine | Arylboronic acids | Pd(II) ONO Pincer Complex (0.01 mol%) | ONO Pincer Ligand | - | H₂O/Toluene | - | Good to Excellent | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling reaction enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction provides a direct route to alkynylpyrazines, which are valuable intermediates for the synthesis of more complex molecules, including conjugated polymers and pharmaceuticals. The reaction is co-catalyzed by palladium and copper complexes and requires a base, typically an amine such as triethylamine, which can also serve as the solvent. rsc.orgorganic-chemistry.org

Studies on various bromopyrazines and other bromo-heterocycles have established effective conditions for Sonogashira couplings. For example, 2-bromo-5-nitropyridine (B18158) readily couples with terminal acetylenes using a palladium catalyst. researchgate.net Chloropyrazine, a less reactive halide, has also been shown to be an excellent substrate for this reaction, quantitatively converting to the corresponding diarylacetylene under [Pd(allyl)Cl]₂/PPh₃ catalysis. rsc.org These precedents strongly suggest that this compound would be a highly suitable substrate for Sonogashira coupling, allowing for the introduction of various alkyne functionalities.

Table 3: General Conditions for Sonogashira Coupling of Halo-heterocycles

| Halo-heterocycle | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp. | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| Chloropyrazine | Phenylacetylene | [Pd(allyl)Cl]₂ | Not specified | Et₃N | Et₃N | - | Quantitative | rsc.org |

| 2-Amino-3-bromopyridines | Terminal alkynes | Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100°C | 72-96% | researchgate.net |

| 2-Bromo-5-nitropyridine | Terminal acetylenes | Not specified | Not specified | Not specified | Not specified | - | - | researchgate.net |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. acsgcipr.org This reaction is exceptionally valuable for synthesizing arylamines, which are prevalent structures in pharmaceuticals. The reaction's scope is broad, accommodating primary and secondary amines, as well as a variety of nitrogen-containing heterocycles. The key to a successful Buchwald-Hartwig amination lies in the choice of a bulky, electron-rich phosphine (B1218219) ligand, which facilitates the crucial reductive elimination step of the catalytic cycle. libretexts.orgyoutube.com

While specific examples using this compound are not prevalent in the reviewed literature, the general applicability of the Buchwald-Hartwig amination to a wide range of aryl and heteroaryl bromides is well-established. The reaction typically employs a palladium precursor like Pd(OAc)₂ or a pre-formed catalyst, a specialized phosphine ligand (e.g., XPhos, SPhos, RuPhos), and a strong base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS). libretexts.orgresearchgate.net The reaction conditions can be tailored based on the specific amine and heteroaryl bromide coupling partners.

Table 4: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Aryl Halide Type | Amine Type | Pd Source | Ligand | Base | Solvent | General Temp. |

|---|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | Primary/Secondary Alkyl/Aryl Amines | Pd(OAc)₂, Pd₂(dba)₃ | XPhos, SPhos, RuPhos, BrettPhos | NaOt-Bu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF | Room Temp. to 110°C |

| Bromobenzene | Secondary Heterocyclic Amines | [Pd(allyl)Cl]₂ | XPhos, t-BuXPhos, TrixiePhos | NaOt-Bu, LiOt-Bu | Toluene | - |

Iii. Chemical Reactivity and Mechanistic Investigations of Ethyl 2 5 Bromopyrazin 2 Yl Acetate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Bromopyrazine Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-poor aromatic and heteroaromatic systems. wikipedia.org For Ethyl 2-(5-bromopyrazin-2-yl)acetate, the electron-deficient pyrazine (B50134) ring, further activated by the C2-ester group, readily undergoes SNAr reactions at the C5 position, where the bromine atom is displaced by a variety of nucleophiles.

While specific studies detailing a broad substrate scope for this compound are not extensively documented in publicly accessible literature, the reactivity can be inferred from studies on analogous 2-substituted-5-halopyrazines and other electron-deficient heterocycles. These reactions typically proceed under mild to moderate conditions and tolerate a wide range of nucleophiles.

Common nucleophiles for SNAr reactions on such activated systems include amines, alkoxides, and thiophenoxides. The reactions are often carried out in polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile, in the presence of a base to either deprotonate the nucleophile or neutralize the HBr formed during the reaction.

Table 1: Representative SNAr Reactions on Analogous Brominated N-Heterocycles This table presents data from analogous systems to illustrate the potential scope of SNAr reactions.

| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Morpholine | K2CO3 | DMF | 80 | 95 |

| Sodium Methoxide | - | Methanol | 65 | 88 |

| Piperidine | Et3N | Acetonitrile | RT | 92 |

| Thiophenol | NaH | THF | RT to 50 | 85 |

| Aniline | Cs2CO3 | Dioxane | 100 | 78 |

Recent advancements have demonstrated that SNAr reactions can be performed under environmentally benign conditions, such as in water with the aid of surfactants or polymeric additives, which can facilitate the reaction of poorly soluble organic substrates at mild temperatures. d-nb.info These methods often show excellent chemo- and regioselectivity. d-nb.info

The mechanism of SNAr reactions is generally understood to proceed via a two-step addition-elimination pathway. masterorganicchemistry.com This pathway involves the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

For this compound, the proposed mechanism is as follows:

Addition Step: The nucleophile attacks the electrophilic carbon atom at the C5 position of the pyrazine ring, which bears the bromine leaving group. This attack forms a tetrahedral intermediate, the Meisenheimer complex. The negative charge of this intermediate is delocalized across the pyrazine ring and, importantly, is stabilized by the electron-withdrawing nitrogen atoms and the ethyl acetate (B1210297) group at the C2 position. The stabilization of this intermediate is crucial for the reaction to proceed.

Elimination Step: The aromaticity of the pyrazine ring is restored by the expulsion of the bromide ion, yielding the substituted product.

Recent research has provided evidence that not all SNAr reactions follow the traditional stepwise mechanism. rsc.org In some cases, particularly with less-activated aromatic systems or specific nucleophiles, a concerted mechanism (cSNAr) may be operative, where the bond formation and bond breaking occur in a single transition state without the formation of a discrete Meisenheimer intermediate. rsc.orgnih.gov For highly electron-deficient systems like the pyrazine derivative , the stepwise mechanism via a stable Meisenheimer complex is generally considered the more probable pathway. Computational studies, such as those using Density Functional Theory (DFT), are powerful tools for elucidating the precise mechanistic pathway by calculating the energy profiles of intermediates and transition states.

Cross-Coupling Reactions of this compound

The C-Br bond in this compound is an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures. organic-chemistry.org

Palladium catalysts are exceptionally versatile for mediating cross-coupling reactions involving aryl halides. organic-chemistry.org

Suzuki-Miyaura Coupling: This reaction couples the bromopyrazine with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com It is one of the most widely used methods for forming C(sp²)-C(sp²) bonds. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. nih.gov For this compound, a Suzuki coupling would yield 5-aryl or 5-vinyl pyrazine derivatives.

Heck Reaction: The Heck reaction couples the bromopyrazine with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. wikipedia.orgmdpi.com This reaction is a powerful tool for the vinylation of aryl halides. organic-chemistry.org The stereoselectivity of the Heck reaction typically favors the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction involves the coupling of the bromopyrazine with a terminal alkyne, catalyzed by both palladium and a copper(I) co-catalyst, in the presence of a base. organic-chemistry.orgwikipedia.org It is a highly reliable method for the synthesis of arylalkynes. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Analogous Bromopyrazines This table presents data from analogous systems to illustrate potential reaction conditions and outcomes.

| Reaction Type | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 85 |

| Heck | Styrene | Pd(OAc)2 | Et3N | DMF | 75 |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2 / CuI | Et3N | THF | 90 |

| Suzuki | 4-Methoxyphenylboronic acid | PdCl2(dppf) | Cs2CO3 | DME | 92 |

| Sonogashira | Trimethylsilylacetylene | Pd(PPh3)4 / CuI | Diisopropylamine | Toluene | 88 |

Copper-mediated couplings, particularly the Ullmann reaction, are classical methods for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com While traditional Ullmann conditions often require harsh conditions (high temperatures and stoichiometric copper), modern variations utilize catalytic amounts of copper with various ligands, allowing the reactions to proceed under milder conditions. These reactions are particularly useful for forming C-N, C-O, and C-S bonds. For this compound, a copper-catalyzed Ullmann-type reaction could be employed to couple it with amines, phenols, or thiols.

Chemoselectivity and regioselectivity are critical considerations in the functionalization of polysubstituted heterocycles.

Chemoselectivity: In this compound, the primary site of reactivity for cross-coupling reactions is the C-Br bond. The ethyl acetate moiety is generally stable under the typical conditions for palladium- and copper-catalyzed reactions. The C-H bonds on the pyrazine ring are significantly less reactive towards oxidative addition than the C-Br bond, ensuring that coupling occurs selectively at the C5 position.

Regioselectivity: If the molecule were to possess multiple different halogen atoms, the regioselectivity of the cross-coupling would be dictated by the relative reactivity of the carbon-halogen bonds. The general order of reactivity for oxidative addition to a Pd(0) catalyst is C-I > C-OTf > C-Br >> C-Cl. tcichemicals.com In the case of this compound, there is only one leaving group, so the reaction is inherently regioselective at the C5 position. The presence of the ester group at C2 and the nitrogen atoms at positions 1 and 4 influences the electronic environment of the C-Br bond, but does not provide an alternative site for these standard cross-coupling reactions.

Reactivity of the Ethyl Acetate Side Chain

The ethyl acetate group at the 2-position of the pyrazine ring provides a valuable handle for a variety of chemical transformations, including hydrolysis, transesterification, and condensation reactions. These reactions allow for the modification of the side chain to introduce new functional groups and build more complex molecular architectures.

Ester Hydrolysis and Transesterification Reactions

The ester functionality of this compound can be readily cleaved through hydrolysis or converted to other esters via transesterification.

Transesterification: This process involves the conversion of the ethyl ester to a different ester by reaction with another alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgmonash.edu The reaction equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. wikipedia.org This reaction is synthetically useful for introducing different alkyl or aryl groups into the ester functionality, thereby modifying the physical and chemical properties of the molecule.

Table 1: Representative Conditions for Ester Hydrolysis and Transesterification

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄, heat | 2-(5-bromopyrazin-2-yl)acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH in H₂O/EtOH, heat | Sodium or Potassium 2-(5-bromopyrazin-2-yl)acetate |

| Transesterification | R-OH, acid or base catalyst, heat | 2-(5-bromopyrazin-2-yl)acetate (where R is a new alkyl or aryl group) |

Condensation and Derivatization Reactions of the Acetate Moiety

The active methylene group (the CH₂ group adjacent to the carbonyl) in the acetate side chain is a key site for C-C bond formation through various condensation and derivatization reactions.

Condensation Reactions: The protons on the α-carbon of the acetate group are acidic and can be removed by a strong base to form a stabilized enolate. This enolate is a potent nucleophile that can participate in a variety of condensation reactions. For instance, in a Claisen-type condensation, the enolate of this compound could react with another molecule of the same ester or a different ester to form a β-keto ester. This reaction is a powerful tool for elongating the carbon chain and introducing new functional groups.

Derivatization Reactions: The enolate can also react with a wide range of electrophiles, allowing for the derivatization of the acetate moiety. For example, alkylation of the enolate with alkyl halides would introduce an alkyl group at the α-position. Similarly, acylation with acid chlorides or anhydrides would yield β-dicarbonyl compounds. These derivatization reactions significantly expand the synthetic utility of this compound as a building block in organic synthesis.

Advanced Mechanistic Studies of Reactions Involving the Pyrazine and Bromine Centers

The pyrazine ring and the bromine atom are the primary sites for advanced chemical transformations. Mechanistic investigations into these reactions provide a deeper understanding of the reactivity and allow for the rational design of new synthetic methodologies.

Radical Processes in Functionalization Reactions

While ionic reactions are common, the pyrazine ring and the C-Br bond can also participate in radical processes, opening up alternative pathways for functionalization.

Radical C-H Functionalization: The C-H bonds on the pyrazine ring, although generally unreactive, can be activated under radical conditions. wikipedia.org Hydrogen atom transfer (HAT) from the pyrazine ring to a highly reactive radical species can generate a pyrazinyl radical. researchgate.netwisc.edu This radical can then be trapped by various reagents to introduce new substituents onto the ring. The regioselectivity of such reactions is influenced by the stability of the resulting pyrazinyl radical and the steric and electronic effects of the existing substituents.

Radical Reactions at the C-Br Bond: The carbon-bromine bond can undergo homolytic cleavage under photolytic or thermolytic conditions, or through the action of a radical initiator, to generate a pyrazinyl radical and a bromine radical. researchgate.net This pyrazinyl radical can then participate in various radical cascade reactions or be trapped by radical scavengers. Furthermore, the bromine atom can be abstracted by certain radical species, initiating a radical chain reaction. researchgate.net

Halogen Migration and Rearrangement Phenomena in Halogenated Heterocycles

In halogenated heterocyclic systems, the migration of halogen atoms is a known, albeit often complex, phenomenon.

Intramolecular Halogen Migration: Under certain reaction conditions, such as high temperatures or the presence of specific catalysts, the bromine atom in this compound could potentially migrate to another position on the pyrazine ring. csic.esucoz.com Such rearrangements are often thermodynamically driven and proceed through charged or radical intermediates. Computational studies can be employed to predict the feasibility and pathways of such migrations by calculating the relative energies of the different isomers and the activation barriers for the rearrangement. csic.es

Intermolecular Halogen Transfer: In some cases, halogen atoms can be transferred between different heterocyclic molecules. These processes can be influenced by the nature of the solvent, the presence of catalysts, and the electronic properties of the participating molecules. While not extensively studied for bromopyrazines, such phenomena have been observed in other halogenated aromatic systems.

Kinetic and Thermodynamic Analysis of Key Transformations

Understanding the kinetics and thermodynamics of reactions involving this compound is crucial for optimizing reaction conditions and predicting product distributions.

Kinetic Analysis: Kinetic studies of key transformations, such as palladium-catalyzed cross-coupling reactions of the C-Br bond, can provide valuable insights into the reaction mechanism. uzh.ch By monitoring the reaction rate as a function of reactant and catalyst concentrations, the rate-determining step and the role of different species in the catalytic cycle can be elucidated. For instance, in a Suzuki coupling reaction, kinetic analysis can help determine whether oxidative addition, transmetalation, or reductive elimination is the slowest step. uzh.ch

Thermodynamic Analysis: The thermodynamic properties of this compound and its reaction products determine the position of the chemical equilibrium. semanticscholar.orgnist.gov Thermochemical data, such as enthalpies of formation and Gibbs free energies, can be obtained through experimental calorimetry or estimated using computational methods. nist.govnist.gov This information is essential for predicting the feasibility of a reaction and for understanding the relative stability of different isomers or products. For example, thermodynamic calculations can help predict the regioselectivity of substitution reactions on the pyrazine ring. semanticscholar.org

Table 2: Key Thermodynamic Parameters for Pyrazine

| Property | Value |

| Enthalpy of Formation (gas) | 199.2 ± 1.1 kJ/mol |

| Enthalpy of Combustion (liquid) | -2268.9 ± 1.0 kJ/mol |

| Standard Entropy (gas) | 281.3 ± 1.2 J/mol·K |

Note: Data is for the parent pyrazine molecule and serves as a reference for understanding the thermodynamic properties of its derivatives. nist.gov

Iv. Advanced Spectroscopic and Analytical Characterization of Ethyl 2 5 Bromopyrazin 2 Yl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of Ethyl 2-(5-bromopyrazin-2-yl)acetate in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

One-dimensional NMR spectra for proton (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) nuclei each offer unique insights into the molecular framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the ethyl acetate (B1210297) moiety. Based on the analysis of similar pyrazine and ethyl acetate-containing compounds, the predicted chemical shifts (δ) are outlined below.

Pyrazine Protons: The two protons on the bromopyrazine ring are in different chemical environments and are expected to appear as singlets or doublets in the aromatic region (typically δ 8.0-9.0 ppm). The proton at position 3 (adjacent to the nitrogen and the acetate-bearing carbon) and the proton at position 6 (adjacent to the bromine and a nitrogen) will have distinct chemical shifts due to the different electronic effects of their neighboring substituents.

Ethyl Acetate Protons: The ethyl group will exhibit a characteristic quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃), arising from spin-spin coupling. The methylene protons of the acetate group (-CH₂-CO) directly attached to the pyrazine ring will appear as a singlet, typically shifted downfield due to the proximity of the aromatic ring and the carbonyl group.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrazine H-3 | 8.6 - 8.8 | s | - |

| Pyrazine H-6 | 8.5 - 8.7 | s | - |

| Methylene (-CH₂-CO) | ~4.0 | s | - |

| Ethyl Methylene (-O-CH₂-) | ~4.2 | q | ~7.1 |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum for this compound is predicted to show eight unique carbon signals.

Pyrazine Carbons: Four signals are expected for the pyrazine ring carbons. The carbon atom bonded to the bromine (C-5) will be significantly influenced by the halogen's electronegativity. The other carbons (C-2, C-3, C-6) will have shifts characteristic of nitrogen-containing aromatic heterocycles.

Ethyl Acetate Carbons: Four signals corresponding to the carbonyl carbon (C=O), the two methylene carbons (-CH₂-), and the methyl carbon (-CH₃) are expected. The carbonyl carbon signal will be the most downfield-shifted.

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | 168 - 172 |

| Pyrazine C-2 | 150 - 155 |

| Pyrazine C-3 | 145 - 150 |

| Pyrazine C-6 | 143 - 148 |

| Pyrazine C-5 (C-Br) | 130 - 135 |

| Ethyl Methylene (-O-CH₂-) | 61 - 63 |

| Methylene (-CH₂-CO) | 40 - 45 |

¹⁵N NMR Spectroscopy: While less common due to its lower sensitivity, ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the two nitrogen atoms in the pyrazine ring. huji.ac.ilwikipedia.org The chemical shifts of the nitrogen atoms are highly sensitive to substituent effects and protonation states. researchgate.net For this compound, two distinct ¹⁵N signals would be expected, confirming the presence of the pyrazine core. The technique is particularly useful for studying interactions, such as hydrogen bonding or coordination to metal centers, at the nitrogen sites. nih.govresearchgate.net Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, isotopic labeling is often required for successful analysis. wikipedia.org

Two-dimensional NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key correlation would be observed between the ethyl group's methylene (-O-CH₂-) and methyl (-CH₃) protons, confirming the ethyl fragment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom, for example, linking the ethyl methylene protons to the ethyl methylene carbon.

While solution-state NMR provides information on molecules in their dissolved state, solid-state NMR (ssNMR) can characterize the compound in its bulk, crystalline form. This technique is sensitive to the effects of crystal packing and polymorphism. Although no specific solid-state NMR studies on this compound have been reported, this method could be employed to study its crystalline structure, identify different polymorphic forms, and understand intermolecular interactions in the solid state.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-resolution accurate mass (HRAM) mass spectrometry provides a highly precise measurement of a molecule's mass, which can be used to confirm its elemental composition. For this compound (C₈H₉BrN₂O₂), the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio results in a characteristic isotopic pattern for the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺, with two peaks of nearly equal intensity separated by two mass units.

Calculated HRAM Data for C₈H₉BrN₂O₂

| Ion | Isotope | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺˙ | ⁷⁹Br | 243.98474 |

| [M]⁺˙ | ⁸¹Br | 245.98269 |

| [M+H]⁺ | ⁷⁹Br | 244.99257 |

Experimental determination of these masses with high accuracy (typically within 5 ppm) provides unambiguous confirmation of the molecular formula.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is widely used for the analysis of this compound.

Purity Assessment: LC-MS is an effective method to determine the purity of a sample of this compound. The liquid chromatograph separates the main compound from any impurities, starting materials, or side products. The mass spectrometer then provides mass information for each separated component, allowing for their identification. The relative peak areas in the chromatogram can be used to quantify the purity.

Mixture Analysis: In a reaction mixture, LC-MS can be used to monitor the progress of a synthesis by identifying the starting materials, intermediates, and the desired product. This allows for the optimization of reaction conditions.

Fragmentation Analysis: The mass spectrometer can also be used to fragment the molecular ion, and the resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. While a detailed fragmentation study has not been published, a plausible pathway can be predicted based on the functional groups present. acdlabs.com Common fragmentation pathways would likely include:

Loss of the ethoxy group (-•OCH₂CH₃) from the ester.

Loss of an ethylene molecule (C₂H₄) via McLafferty rearrangement. youtube.com

Cleavage of the C-C bond between the pyrazine ring and the acetate side chain.

Fission of the pyrazine ring itself.

The presence of the bromine atom would be evident in fragments that retain it, which would also display the characteristic 1:1 isotopic pattern.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present within a molecule by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique "fingerprint" characterized by absorption bands corresponding to specific functional groups and structural features. For this compound, the FT-IR spectrum is expected to exhibit several characteristic bands that confirm the presence of the ester group, the pyrazine ring, and the carbon-bromine bond.

The analysis of active pharmaceutical ingredients (APIs) by FT-IR is a robust method for identifying key chemical bonds and functional groups. edinburghanalytical.com The unique spectral patterns allow for detailed characterization of various pharmaceutical components. edinburghanalytical.com

Key expected vibrational frequencies for this compound are detailed in the table below. The pyrazine ring vibrations are complex and involve stretching and bending of C-H, C-N, and C-C bonds within the ring. The ester group is readily identified by the strong carbonyl (C=O) stretching vibration and the C-O stretching vibrations.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazine Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 2980 - 2850 | Medium |

| C=O Stretch | Ester Carbonyl | 1750 - 1735 | Strong |

| C=N Stretch | Pyrazine Ring | 1600 - 1550 | Medium |

| C=C Stretch | Pyrazine Ring | 1550 - 1450 | Medium |

| C-H Bend (Aliphatic) | Ethyl Group (-CH₂, -CH₃) | 1470 - 1370 | Medium |

| C-O Stretch | Ester | 1300 - 1150 | Strong |

| C-Br Stretch | Bromo-substituent | 650 - 550 | Medium-Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. This often makes it particularly useful for analyzing symmetric non-polar bonds and aromatic ring systems.

In the analysis of this compound, Raman spectroscopy would be effective in characterizing the vibrations of the pyrazine ring and the C-Br bond. The symmetric "breathing" modes of the pyrazine ring are typically strong in the Raman spectrum. The technique is often performed on powdered or crystalline samples. mdpi.com

Table 2: Predicted Raman Shifts for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch (Aromatic) | Pyrazine Ring | 3100 - 3000 | Strong |

| C=O Stretch | Ester Carbonyl | 1750 - 1735 | Weak |

| Ring Breathing/Stretching | Pyrazine Ring | 1600 - 1400 | Strong |

| Ring Breathing | Pyrazine Ring | ~1000 | Strong |

| C-Br Stretch | Bromo-substituent | 650 - 550 | Strong |

Electronic Spectroscopy: UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons, such as the bromopyrazine ring in this compound, can absorb energy in the UV or visible range, promoting electrons from a lower-energy orbital to a higher-energy one.

The pyrazine ring is an aromatic heterocycle and is expected to exhibit characteristic absorptions due to π → π* and n → π* transitions.

π → π transitions:* These are typically high-energy, high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For pyrazine derivatives, these often occur below 300 nm.

n → π transitions:* These lower-energy, lower-intensity transitions involve promoting an electron from a non-bonding orbital (the lone pair on a nitrogen atom) to a π* antibonding orbital. These typically occur at longer wavelengths (>300 nm).

The presence of the bromine atom (an auxochrome) and the ethyl acetate group can cause a bathochromic (red shift) or hypsochromic (blue shift) shift in the absorption maxima (λmax) compared to unsubstituted pyrazine. The electronic absorption spectra of related tetrapyrazinoporphyrazine derivatives show intense bands, with their positions influenced by substituents on the pyrazine rings. mdpi.com

Table 3: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Chromophore | Expected λmax (nm) |

|---|---|---|

| π → π* | Bromopyrazine Ring | ~260 - 280 |

| n → π* | Bromopyrazine Ring | ~310 - 330 |

X-ray Diffraction for Crystalline Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, analysis of analogous organic ester compounds provides insight into the type of data that would be obtained. mdpi.com Such an analysis would provide unequivocal proof of the compound's structure and connectivity, resolving any ambiguity from other spectroscopic methods.

Table 4: Hypothetical Crystallographic Data Parameters for this compound

| Parameter | Description | Example Data Type |

|---|---|---|

| Crystal System | The symmetry system of the crystal lattice | Monoclinic / Orthorhombic |

| Space Group | The symmetry group of the crystal | P2₁/c |

| a, b, c (Å) | Unit cell dimensions along the x, y, z axes | a = 8.21 Å, b = 10.36 Å, c = 11.95 Å |

| α, β, γ (°) | Angles of the unit cell | α = 90°, β = 91.84°, γ = 90° |

| Volume (ų) | Volume of the unit cell | 968.0 |

| Z | Number of molecules per unit cell | 4 |

| Bond Lengths (Å) | Precise distance between bonded atoms (e.g., C=O, C-Br) | C=O: ~1.20 Å, C-Br: ~1.90 Å |

| Bond Angles (°) | Precise angle between three connected atoms | O=C-O: ~125° |

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating the target compound from impurities and for performing accurate quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.

In RP-HPLC, the compound is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18-silica) using a polar mobile phase. The UV-Vis detector is commonly used for detection, set to a wavelength where the analyte exhibits strong absorbance, as determined by its UV-Vis spectrum. This method is widely used for the qualitative and quantitative analysis of various pyrazine compounds. google.com The separation of pyrazines can be achieved using C18 columns with a mobile phase consisting of solvents like acetonitrile and water. nih.gov

Table 5: Typical RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient or isocratic mixture of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | Set at a λmax (e.g., ~270 nm) |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

This method would allow for the determination of the compound's retention time for identification purposes and the integration of its peak area for quantification against a standard of known concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of this compound, GC-MS is instrumental in detecting and characterizing potential volatile byproducts that may arise during its synthesis and purification processes. The separation capabilities of gas chromatography coupled with the structural elucidation power of mass spectrometry allow for a comprehensive purity assessment.

The synthesis of pyrazine derivatives can be complex, often involving multiple steps where the formation of side products is possible. For instance, the synthesis of substituted pyrazines may involve condensation reactions of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. In the specific case of this compound, potential volatile byproducts could stem from starting materials, intermediates, or side reactions such as incomplete reactions, degradation, or the formation of isomers.

During the esterification of 2-(5-bromopyrazin-2-yl)acetic acid with ethanol (B145695) to form the final product, several volatile byproducts could potentially be generated. These may include residual ethanol, unreacted starting materials, or byproducts from side reactions. The high temperatures sometimes employed in these reactions can also lead to the formation of degradation products.

A typical GC-MS analysis of a sample of this compound would involve injecting a solution of the sample into the gas chromatograph. The components of the sample are then separated based on their boiling points and interactions with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, which can be used for its identification.

The mass spectrum of this compound itself would be expected to show a characteristic molecular ion peak. Due to the presence of a bromine atom, a distinctive isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the 79Br and 81Br isotopes).

Potential volatile byproducts that could be identified by GC-MS are detailed in the table below. The identification of these byproducts is crucial for optimizing the synthesis and purification processes to ensure the high purity of the final compound.

| Potential Volatile Byproduct | Potential Origin | Expected GC Retention Time | Key Mass Spectral Fragments (m/z) |

|---|---|---|---|

| Ethanol | Residual solvent from esterification | Early eluting | 46 (M+), 45, 31 |

| Pyrazine | Degradation or impurity in starting material | Early to mid eluting | 80 (M+), 53, 26 |

| Bromopyrazine | Impurity from starting material or side reaction | Mid eluting | 158/160 (M+), 79, 52 |

| Ethyl Acetate | Side reaction of ethanol | Early eluting | 88 (M+), 73, 43 |

| Diethyl Ether | Side reaction of ethanol | Very early eluting | 74 (M+), 59, 45, 31 |

The fragmentation patterns of pyrazine derivatives in mass spectrometry are influenced by the substituents on the pyrazine ring. For alkylpyrazines, fragmentation often involves the loss of alkyl groups. The presence of the ester group in this compound would likely lead to characteristic fragments from the loss of the ethoxy group (-OCH2CH3) or the entire ester side chain.

The use of high-resolution mass spectrometry (HRMS) in conjunction with GC can provide even more definitive identification of byproducts by yielding highly accurate mass measurements, which can be used to determine the elemental composition of the ions.

Despite a comprehensive search for computational and theoretical studies on This compound , specific research articles detailing the quantum chemical calculations, reactivity descriptors, aromaticity analysis, and spectroscopic property predictions for this particular compound are not available in the public domain.

The provided outline requires in-depth, scientifically accurate data and research findings that are specific to "this compound". This includes detailed results from Density Functional Theory (DFT) calculations for its electronic structure and molecular geometry, analysis of its Frontier Molecular Orbitals (HOMO-LUMO) and energy gaps, Molecular Electrostatic Potential (MEP) mapping, calculation of reactivity descriptors and Fukui functions, a thorough aromaticity analysis using NICS, HOMA, FLU, and PDI methods, and the prediction of its NMR, UV-Vis, and IR spectra.

While general principles and methodologies for these computational chemistry techniques are well-documented for pyrazine derivatives and other related heterocyclic compounds, the specific quantitative data and detailed analysis requested for "this compound" have not been published in the scientific literature found.

Therefore, to adhere to the strict requirements of providing scientifically accurate and specific information solely on "this compound", this article cannot be generated at this time. The creation of such an article would necessitate access to raw computational data from dedicated studies on this molecule, which are not currently available.

V. Computational and Theoretical Studies of Ethyl 2 5 Bromopyrazin 2 Yl Acetate

Non-Linear Optical (NLO) Properties of Pyrazine (B50134) Derivatives

Non-linear optical (NLO) materials are at the forefront of developing advanced optical technologies, and organic chromophores, including pyrazine derivatives, have been a significant focus of research. Theoretical studies have been crucial in elucidating the structure-property relationships that govern the NLO response in these molecules.

The NLO properties of pyrazine derivatives are heavily influenced by their molecular architecture, particularly the arrangement of electron donor and acceptor groups and the nature of the π-conjugated system. upce.czresearchgate.net Investigations into various Λ-shaped and X-shaped pyrazine derivatives reveal that the bare pyrazine molecule itself does not exhibit significant NLO behavior. researchgate.net However, the strategic substitution of functional groups onto the pyrazine ring can induce and enhance these properties. researchgate.net

DFT calculations are a primary tool for investigating the NLO responses of these compounds. upce.czresearchgate.netunamur.be These studies often focus on the first hyperpolarizability (β), a key parameter indicating the second-order NLO response. For instance, studies on Λ-shaped pyrazines with 4,5-dicyano groups as acceptors and N,N-dimethylamino donors have shown that these molecules possess two low-lying excited states that are close in energy. researchgate.netunamur.be These two states contribute additively to the first hyperpolarizability, which shows a dominant dipolar character. researchgate.netunamur.be

The geometry of substitution on the pyrazine ring is critical. A comparative study of 2,3-isomers and 2,6-isomers of X-shaped pyrazine derivatives demonstrated that while the magnitude of the second harmonic signal was similar, the anisotropy of the NLO response was markedly different. rsc.org The 2,3-isomers exhibited a strikingly dipolar response, whereas the 2,6-isomers showed a mostly octupolar response. rsc.orgrsc.org This difference is rationalized by analyzing the symmetry of the low-lying excited states. rsc.org

The choice of theoretical methodology is also important. Time-dependent DFT (TD-DFT) with a moderately large basis set, such as 6-311+G(d), which includes polarization and diffuse functions, has been shown to be well-suited for describing NLO responses in pyrazine derivatives. rsc.org These computational findings are often corroborated by experimental techniques like Hyper-Rayleigh Scattering (HRS) measurements. unamur.bersc.orgrsc.org

| Pyrazine Derivative Type | Computational Method | Key Findings | Reference |

|---|---|---|---|

| Λ-shaped (4,5-dicyano acceptor) | DFT | Two low-lying excited states contribute additively to a dominant dipolar first hyperpolarizability. | researchgate.netunamur.be |

| X-shaped (2,3-isomers) | DFT / HRS | NLO response is strongly dipolar. | rsc.orgrsc.org |

| X-shaped (2,6-isomers) | DFT / HRS | NLO response is mostly octupolar. | rsc.orgrsc.org |

| Ortho-substituted pyrazines | DFT | Substitution with functional groups induces NLO behavior not present in the bare pyrazine molecule. | researchgate.net |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (Methodological Focus)

Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring the interactions between small molecules, such as pyrazine derivatives, and biological targets at an atomic level. researchgate.net These methods are fundamental in drug discovery for predicting binding modes, affinities, and the stability of ligand-protein complexes. researchgate.netresearchgate.net

Molecular Docking Methodology

The molecular docking process begins with the preparation of both the ligand (the small molecule) and the receptor (the target protein). The three-dimensional structure of the ligand, such as a pyrazine derivative, is generated and its geometry is optimized, often using semi-empirical methods like AM1. researchgate.net For the protein, a high-resolution crystal structure is typically obtained from a repository like the Protein Data Bank (PDB). jetir.orgnih.gov The protein structure is then "cleaned" by removing water molecules, adding hydrogen atoms, and assigning atomic charges (e.g., Kollman charges). jetir.orgnih.gov

The core of the docking process involves a search algorithm that explores various possible conformations (poses) of the ligand within a defined binding site on the protein. jetir.org A scoring function is then used to evaluate each pose, estimating the binding affinity. The MolDock SE algorithm is one such search algorithm used in these studies. researchgate.net The results are analyzed to identify the most favorable binding pose, characterized by parameters like the lowest binding energy or rerank score. researchgate.netnih.gov Visualization software, such as BIOVIA Discovery Studio or Molegro Virtual Docking (MVD), is used to examine the specific interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues in the protein's active site. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the binding event, MD simulations offer a dynamic view of the ligand-protein complex over time, assessing its stability and conformational changes. researchgate.netnih.gov An MD simulation is typically performed on the best-docked complex identified from the docking study. nih.govnih.gov

The simulation is set up by placing the complex in a periodic boundary box filled with explicit solvent molecules (e.g., TIP3P water model) to mimic physiological conditions. nih.gov Ions like Na⁺ and Cl⁻ are added to neutralize the system and achieve a physiological salt concentration. nih.gov The behavior of the system is then simulated over a period, often nanoseconds, by solving Newton's equations of motion for all atoms. This process is governed by a force field, such as OPLS-2005, which defines the potential energy of the system. nih.gov

The stability of the complex during the simulation is analyzed by calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov A stable RMSD graph for the protein backbone and the ligand indicates that the complex has reached equilibrium and the ligand remains stably bound. nih.gov The RMSF plot reveals the flexibility of individual amino acid residues, with minimal fluctuations suggesting a stable conformation upon ligand binding. nih.govnih.gov

Vi. Advanced Organic Synthesis Applications of Ethyl 2 5 Bromopyrazin 2 Yl Acetate

Building Block for Complex Heterocyclic Architectures

The inherent reactivity of the bromine atom and the ester group on the pyrazine (B50134) ring makes Ethyl 2-(5-bromopyrazin-2-yl)acetate an ideal starting material for the synthesis of more elaborate heterocyclic structures. This includes the generation of polysubstituted pyrazines and the construction of fused-ring and polycyclic systems.

Synthesis of Polysubstituted Pyrazines

The bromine atom at the 5-position of the pyrazine ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrazine core.

Key cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by reacting the bromo-pyrazine with a corresponding boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used for creating biaryl and heteroaryl-aryl structures. mdpi.comresearchgate.netnih.gov

Stille Coupling: In this reaction, organotin reagents are coupled with the bromo-pyrazine, providing a pathway to introduce alkyl, alkenyl, aryl, and alkynyl substituents. The Stille reaction is known for its tolerance of a wide range of functional groups. harvard.eduwikipedia.orgscispace.com

Buchwald-Hartwig Amination: This powerful method facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of N-aryl and N-heteroaryl pyrazines by coupling the bromo-pyrazine with a variety of primary and secondary amines. wikipedia.orgorganic-chemistry.orgresearchgate.net

These methodologies provide a robust platform for the synthesis of a diverse library of polysubstituted pyrazines, where the nature of the substituent at the 5-position can be systematically varied to fine-tune the chemical and physical properties of the resulting molecules.

Table 1: Potential Cross-Coupling Reactions for the Synthesis of Polysubstituted Pyrazines

| Cross-Coupling Reaction | Reactant | Catalyst System (Typical) | Resulting Substituent (R) |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl, Heteroaryl, Vinyl |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Alkyl, Alkenyl, Aryl, Alkynyl |

| Buchwald-Hartwig | R¹R²NH | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | -NR¹R² |

Access to Fused Ring Systems and Polycyclic Compounds

The functional groups present in this compound can be strategically utilized to construct fused heterocyclic systems. The ester group can participate in cyclization reactions, while the bromine atom provides a handle for intramolecular coupling reactions or for the introduction of functionalities that can subsequently undergo cyclization.

For instance, the ester moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be activated and reacted with a neighboring nucleophile to form a new ring. Alternatively, the acetate (B1210297) side chain can be modified to introduce other reactive groups.

Furthermore, the pyrazine ring itself can be a component in the formation of more complex polycyclic aromatic systems, such as pyrazino[2,3-b]indolizine and indolizino[2,3-b]quinoxaline derivatives. nih.gov While direct synthesis from this compound is not explicitly detailed in readily available literature, the principles of heterocyclic synthesis suggest its potential as a precursor for such fused systems through multi-step reaction sequences. mdpi.comrsc.org

Role in Material Science Applications

The pyrazine moiety is an electron-deficient aromatic ring, which imparts interesting electronic and photophysical properties to molecules containing this core. This has led to the exploration of pyrazine derivatives in the field of materials science, particularly in the development of optoelectronic materials and polymers.

Precursor for Optoelectronic Materials and Fluorescent Dyes

The electron-withdrawing nature of the pyrazine ring makes it a suitable component for creating "push-pull" systems, where it is combined with electron-donating groups. Such architectures can lead to materials with significant intramolecular charge transfer, which is a key characteristic for applications in nonlinear optics and as fluorescent probes.

The bromine atom of this compound can be replaced with electron-donating or π-conjugated systems through cross-coupling reactions, such as the Sonogashira coupling with terminal alkynes. This reaction is a powerful tool for the synthesis of conjugated enynes and aryl alkynes, which are often highly fluorescent and can be used as building blocks for organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Monomer in Polymer Synthesis

The bifunctional nature of this compound, with its reactive bromine atom and ester group, suggests its potential as a monomer for the synthesis of novel polymers. The bromine atom can participate in polycondensation reactions, such as Stille or Suzuki polycondensation, with appropriate difunctional comonomers. aau.edu.et

Recently, the synthesis of pyrazinacene conjugated polymers has been reported, highlighting the potential of pyrazine-containing monomers in creating n-type conjugated polymers with interesting electronic properties. rsc.orgnih.gov While these studies did not specifically use this compound, they demonstrate the feasibility of incorporating pyrazine units into polymer backbones to achieve desirable material characteristics. The ester group could be further modified post-polymerization to tune the properties of the resulting polymer.

Intermediate in the Synthesis of Diverse Molecular Scaffolds

In medicinal chemistry, the pyrazine ring is considered a "privileged scaffold" due to its presence in numerous biologically active compounds. mdpi.com this compound serves as a valuable intermediate for the synthesis of a wide range of molecular scaffolds that can be further elaborated into potential drug candidates.

The reactivity of the bromine atom allows for the introduction of various pharmacophoric groups through the cross-coupling reactions mentioned earlier. The ester group can be hydrolyzed to the carboxylic acid, which can then be coupled with amines to form amides, a common functional group in pharmaceuticals. Alternatively, the ester can be reduced to an alcohol, providing another point for chemical diversification.

The combination of these transformations allows for the construction of complex molecules with diverse functionalities, making this compound a key starting material for the exploratory synthesis of new chemical entities in drug discovery programs. Its utility as a synthetic intermediate is highlighted by the commercial availability of its chloro-analogue, Ethyl 2-(5-chloropyrazin-2-yl)acetate, which is used in pharmaceutical and agrochemical research.

Functionalization of Electron-Deficient Heteroarenes

The electron-deficient nature of the pyrazine ring in this compound makes it an interesting substrate for various cross-coupling reactions, enabling the introduction of diverse functionalities. While direct C-H functionalization of this specific compound with other electron-deficient heteroarenes is not extensively documented in peer-reviewed literature, its utility as a precursor for such transformations is evident. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds with a variety of coupling partners, including other heterocyclic systems.

For instance, the chloro-analog, ethyl 2-(5-chloropyrazin-2-yl)acetate, is a known intermediate in pharmaceutical and agrochemical research due to its reactive halogenated aromatic system, which facilitates further functionalization. This reactivity is directly translatable to the bromo-derivative, which is often more reactive in cross-coupling reactions.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Cross-Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Typical) |

| Suzuki Coupling | Heteroaryl boronic acid/ester | Ethyl 2-(5-heteroarylpyrazin-2-yl)acetate | Pd(PPh₃)₄, base (e.g., K₂CO₃) |

| Stille Coupling | Heteroaryl stannane | Ethyl 2-(5-heteroarylpyrazin-2-yl)acetate | Pd(PPh₃)₄, Cu(I) salt (optional) |

| Buchwald-Hartwig Amination | Heterocyclic amine | Ethyl 2-(5-(heteroarylamino)pyrazin-2-yl)acetate | Pd catalyst, phosphine (B1218219) ligand, base |

| Sonogashira Coupling | Terminal alkyne with a heterocyclic moiety | Ethyl 2-(5-(heteroarylalkynyl)pyrazin-2-yl)acetate | Pd catalyst, Cu(I) salt, base |

These established cross-coupling methodologies provide a clear pathway for the synthesis of novel molecules where the pyrazine core of this compound is linked to other electron-deficient heteroarenes. The resulting compounds, possessing extended π-systems and multiple heteroatoms, are of significant interest in medicinal chemistry and materials science.

Development of Novel Synthetic Pathways and Methodologies

The strategic placement of functional groups in this compound makes it a valuable starting material for the development of novel synthetic pathways to construct fused heterocyclic systems. The presence of the ester group and the bromine atom allows for sequential or one-pot reactions to build complex molecular architectures.

One notable application is in the synthesis of pyrazino[2,3-b]indoles , a class of compounds with potential biological activity. scispace.com While the direct use of this compound in this specific synthesis is not explicitly detailed, the general strategy often involves the reaction of a substituted pyrazine with an indole (B1671886) precursor. For example, a synthetic route could be envisioned where the bromine atom of this compound is first subjected to a nucleophilic aromatic substitution or a cross-coupling reaction to introduce a suitable functional group that can then facilitate cyclization with an indole derivative.

Furthermore, the ester functionality of this compound can be readily transformed into other functional groups, such as amides, hydrazides, or carboxylic acids. These transformations open up new avenues for building diverse heterocyclic frameworks through condensation and cyclization reactions. For instance, conversion of the ester to a hydrazide would provide a key intermediate for the synthesis of various five- and six-membered heterocycles, such as pyrazoles, triazoles, and pyridazines, fused to the pyrazine ring.

The development of cascade or tandem reactions starting from this compound represents another promising area of research. A hypothetical cascade reaction could involve an initial cross-coupling at the bromine position, followed by an intramolecular cyclization involving the acetate side chain, leading to the rapid construction of complex polycyclic systems in a single synthetic operation. Such methodologies are highly sought after in modern organic synthesis for their efficiency and atom economy.

While specific, documented examples of these advanced applications for this compound are currently limited in readily accessible scientific literature, its structural features and the known reactivity of similar compounds strongly suggest its significant potential in the development of novel and efficient synthetic routes to a wide array of functionalized and fused heterocyclic compounds.

常见问题

Q. What are the standard synthetic routes for Ethyl 2-(5-bromopyrazin-2-yl)acetate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. A common approach is the esterification of 5-bromopyrazine-2-acetic acid with ethanol under acidic catalysis. Key conditions include:

- Base-mediated alkylation : Reacting 5-bromopyrazine derivatives with ethyl bromoacetate in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base at 80–100°C for 12–24 hours .

- Purification : Reverse-phase column chromatography (e.g., C18 silica with acetonitrile/water/formic acid) is often employed to isolate the product .

- Monitoring : Reaction progress is tracked via thin-layer chromatography (TLC) or HPLC .

Q. How is the structural integrity of this compound validated experimentally?

Structural confirmation requires a combination of spectroscopic and crystallographic methods:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify functional groups (e.g., ester carbonyl at ~170 ppm, pyrazine protons at 8–9 ppm) .

- X-ray Crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and spatial arrangement. Hydrogen bonding networks (e.g., N–H···O interactions) are critical for stability .

- Mass Spectrometry (LC-MS) : Confirms molecular weight (e.g., m/z 245 [M+H]) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement of this compound derivatives?

Data inconsistencies (e.g., thermal motion, disorder) are addressed through:

- Dynamic Masking : SHELXL’s iterative refinement flags outliers in electron density maps, allowing manual adjustment of atom positions .

- Twinning Analysis : For twinned crystals, SHELXE evaluates twin laws and merges datasets to improve resolution .

- Validation Tools : Programs like PLATON check for geometric outliers, while R-factor convergence (<5%) ensures reliability .

Q. What methodological strategies optimize the compound’s reactivity in cross-coupling reactions for medicinal chemistry applications?

The bromine substituent enables Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

- Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) or Pd(dba)₂ in DMF at 80°C achieves efficient C–C bond formation .

- Protecting Groups : Temporary protection of the ester moiety (e.g., silylation) prevents side reactions during functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction kinetics .

Q. How does the electronic nature of the pyrazine ring influence the biological activity of this compound analogs?

Structure-activity relationship (SAR) studies reveal:

- Electron-Withdrawing Effects : The bromine atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., kinases) .

- Substituent Position : 5-Bromo substitution on pyrazine improves binding affinity compared to 6-chloro or 4-methyl analogs, as shown in comparative docking studies .

- Ester Hydrolysis : In vivo conversion to the carboxylic acid metabolite can modulate pharmacokinetics, requiring stability assays under physiological pH .

Q. What advanced techniques characterize the compound’s interactions with biological targets (e.g., proteins or DNA)?

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., values) for target validation .

- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Molecular Dynamics Simulations : Predicts conformational changes in targets upon binding using software like GROMACS .

Methodological Considerations

- Contradictory Spectral Data : Overlap in pyrazine proton signals can be resolved by H-C HSQC or 2D NMR .